

# C14-4 for Non-Viral Gene Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Examination of a Potent Ionizable Lipid for mRNA and siRNA Delivery to T Cells and Other Target Tissues

## Introduction

In the rapidly evolving landscape of gene therapy, the development of safe and effective non-viral vectors is paramount. Among the most promising of these are lipid nanoparticles (LNPs), which have gained significant attention for their ability to encapsulate and deliver nucleic acid payloads to target cells. Central to the success of these LNPs is the choice of ionizable lipid, a component that plays a critical role in nucleic acid encapsulation, particle stability, and endosomal escape. **C14-4** has emerged as a highly effective ionizable lipid, particularly for the delivery of messenger RNA (mRNA) to traditionally hard-to-transfect cells such as primary human T cells.[1][2][3] This technical guide provides a comprehensive overview of **C14-4** in the context of non-viral gene delivery, aimed at researchers, scientists, and drug development professionals. We will delve into the core principles of **C14-4** based LNP technology, present quantitative data, detail experimental protocols, and visualize key pathways and workflows.

## Core Concepts: The Role and Mechanism of C14-4

**C14-4** is an ionizable cationic lipid that is a cornerstone of modern LNP formulations for nucleic acid delivery.[3][4] Its structure is designed to be near-neutral at physiological pH, which minimizes non-specific interactions and toxicity in circulation. However, upon endocytosis into the target cell, the acidic environment of the endosome protonates the amine head group of **C14-4**. This change in charge is crucial for the subsequent steps of the delivery process.







The proposed mechanism of action for **C14-4** mediated gene delivery can be summarized as follows:

- Encapsulation: During LNP formulation at an acidic pH, the **C14-4** lipid is positively charged, facilitating the electrostatic interaction and encapsulation of negatively charged nucleic acids like mRNA and siRNA.
- Cellular Uptake: LNPs are taken up by cells through endocytosis.
- Endosomal Escape: The acidic environment of the late endosome (pH ~5.0-6.0) protonates C14-4, which has a pKa of approximately 6.5.[4] This protonation leads to the formation of ion pairs with anionic lipids in the endosomal membrane, disrupting the membrane and allowing the LNP to release its nucleic acid payload into the cytoplasm. This is a critical step, as it prevents the degradation of the nucleic acid in the lysosome.
- Translation/Gene Silencing: Once in the cytoplasm, mRNA can be translated by the cellular machinery to produce the desired protein. In the case of siRNA, it can engage with the RNA-induced silencing complex (RISC) to mediate the knockdown of a target gene.





Click to download full resolution via product page

Fig. 1: C14-4 LNP Cellular Uptake and Endosomal Escape Pathway.



# **Quantitative Data Summary**

The following tables summarize the key quantitative data reported for **C14-4** based LNPs from various studies.

Table 1: Physicochemical Properties of C14-4 LNPs

| Parameter                            | Typical Value | Method of<br>Measurement          | Reference(s) |
|--------------------------------------|---------------|-----------------------------------|--------------|
| Hydrodynamic<br>Diameter (Z-average) | 70 - 100 nm   | Dynamic Light<br>Scattering (DLS) | [2]          |
| Polydispersity Index (PDI)           | < 0.2         | Dynamic Light Scattering (DLS)    | [5]          |
| рКа                                  | ~6.5          | TNS Assay                         | [4]          |
| mRNA Encapsulation<br>Efficiency     | > 90%         | RiboGreen Assay                   | [5]          |
| siRNA Encapsulation<br>Efficiency    | ~100%         | RiboGreen Assay                   | [6]          |

Table 2: In Vitro Efficacy of C14-4 LNPs for mRNA Delivery



| Cell Type                | Payload            | Transfection<br>Efficiency                                                    | Key Findings                                                                          | Reference(s) |
|--------------------------|--------------------|-------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|--------------|
| Jurkat cells             | Luciferase<br>mRNA | Dose-dependent increase in luciferase expression. Optimal dose of 30 ng mRNA. | Significantly higher expression compared to other LNP formulations and lipofectamine. | [2]          |
| Primary Human<br>T cells | eGFP mRNA          | High percentage<br>of eGFP positive<br>cells.                                 | Maximal transfection efficiency at ~48 hours. High cell viability maintained.         | [5]          |
| Primary Human<br>T cells | CD19 CAR<br>mRNA   | CAR expression levels equivalent to electroporation.                          | Substantially reduced cytotoxicity compared to electroporation.                       | [2]          |

Table 3: In Vivo Performance of C14-4 LNPs

| Animal Model | Payload            | Administration<br>Route | Key<br>Biodistribution<br>Findings                                     | Reference(s) |
|--------------|--------------------|-------------------------|------------------------------------------------------------------------|--------------|
| Mice         | Luciferase<br>mRNA | Intraperitoneal         | Accumulation in the uterus.                                            | [7]          |
| Mice         | Luciferase<br>mRNA | Intravenous             | Accumulation in the lungs and small intestine. Spleen bias over liver. | [7][8]       |



# **Experimental Protocols**

This section provides detailed methodologies for the formulation, characterization, and application of **C14-4** LNPs.

## **Protocol 1: C14-4 LNP Formulation using Microfluidics**

This protocol is adapted for the formulation of mRNA-encapsulating LNPs. A similar procedure can be used for siRNA, with potential adjustments to the nucleic acid concentration and buffer.

#### Materials:

- C14-4 ionizable lipid in ethanol
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in ethanol
- Cholesterol in ethanol
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) in ethanol
- mRNA or siRNA in 50 mM sodium acetate buffer (pH 4.0)
- Absolute ethanol
- Microfluidic mixing device (e.g., NanoAssemblr)
- Dialysis cassette (10 kDa MWCO)
- Phosphate-buffered saline (PBS), pH 7.4

#### Procedure:

- Prepare Lipid Stock Solution: In an Eppendorf tube, combine C14-4, DOPE, cholesterol, and DMG-PEG 2000 in a molar ratio of 35:16:46.5:2.5 in absolute ethanol. The final lipid concentration in the ethanol phase is typically 10-20 mM.
- Prepare Nucleic Acid Solution: Dilute the mRNA or siRNA stock in 50 mM sodium acetate buffer (pH 4.0) to a final concentration of approximately 0.2 mg/mL.

## Foundational & Exploratory





## · Microfluidic Mixing:

- Set up the microfluidic device according to the manufacturer's instructions.
- Load the lipid solution into one syringe and the nucleic acid solution into another.
- Set the flow rate ratio to 3:1 (aqueous:ethanolic).
- Set the total flow rate to 10-12 mL/min.
- Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs.

## Dialysis:

- Transfer the collected LNP solution to a dialysis cassette.
- Dialyze against PBS (pH 7.4) at 4°C overnight with at least two buffer changes. This step is crucial to remove ethanol and raise the pH to physiological levels.

## Sterilization and Storage:

- Filter the dialyzed LNP solution through a 0.22 μm sterile filter.
- Store the LNPs at 4°C for short-term use (up to one week) or at -80°C for long-term storage.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

1. researchgate.net [researchgate.net]



- 2. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering
   PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. C14-4, 2639634-80-1 | BroadPharm [broadpharm.com]
- 5. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 6. dan-peer.tau.ac.il [dan-peer.tau.ac.il]
- 7. caymanchem.com [caymanchem.com]
- 8. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- To cite this document: BenchChem. [C14-4 for Non-Viral Gene Delivery: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615982#c14-4-in-the-context-of-non-viral-gene-delivery]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com